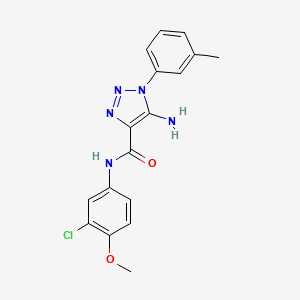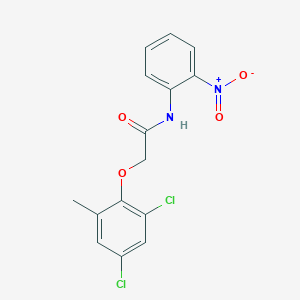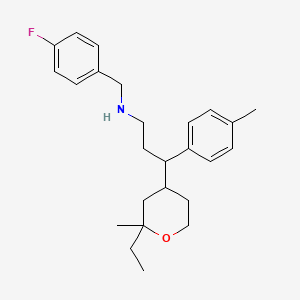
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate, also known as DMQX, is a chemical compound that has been extensively researched for its effects on the central nervous system. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. DMQX has been shown to have potential therapeutic applications in various neurological disorders, such as epilepsy, stroke, and chronic pain.
作用機序
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate acts as a competitive antagonist of the NMDA receptor, which is involved in learning, memory, and synaptic plasticity. By blocking the NMDA receptor, 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate can reduce the excitatory neurotransmission and prevent the excessive activation of neurons, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate has been shown to have various biochemical and physiological effects on the central nervous system. It can reduce the severity and frequency of seizures in animal models of epilepsy. 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate can also reduce the infarct size and improve the neurological outcome in animal models of stroke. In addition, 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate can reduce the hypersensitivity and hyperalgesia in animal models of chronic pain.
実験室実験の利点と制限
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, which allows for the precise manipulation of the receptor activity. 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate is also stable and easy to handle in the laboratory. However, 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate can also have off-target effects on other receptors, which can complicate the interpretation of the results.
将来の方向性
Of 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate research include the development of analogs with improved properties and the investigation of its therapeutic potential in other neurological disorders.
合成法
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate can be synthesized by the reaction of 2-methylquinoline with 2,5-dimethoxybenzaldehyde in the presence of a base and a catalyst. The product is then purified by recrystallization and converted into its trifluoroacetate salt form. The synthesis of 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate is a complex process that requires expertise in organic chemistry and a well-equipped laboratory.
科学的研究の応用
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate has been extensively studied for its effects on the central nervous system. It has been shown to have potential therapeutic applications in various neurological disorders, such as epilepsy, stroke, and chronic pain. 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate has also been used as a research tool to study the role of the NMDA receptor in learning, memory, and synaptic plasticity.
特性
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-4-5-14-10-13(6-8-17(14)19-12)16-11-15(20-2)7-9-18(16)21-3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXQVBCLJOIEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dimethoxyphenyl)-2-methylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride](/img/structure/B5217458.png)
![2-chloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5217462.png)
![6-amino-3-propyl-4-(4-pyridinyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5217466.png)
![methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5217477.png)


![1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217517.png)
![N,N'-bis{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}isophthalamide](/img/structure/B5217530.png)
![1,2-dimethyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B5217533.png)

